molecular formula C17H18N2O5S B2580153 N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-77-7

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2580153
CAS No.: 877633-77-7
M. Wt: 362.4
InChI Key: QFXBGUOCAADDNW-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the Oxane Ring: Cyclization to form the oxane ring.

    Thiophene Attachment: Introduction of the thiophene group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide may have applications in various scientific fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
  • N-(4-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
  • N-(4-methoxy-2-nitrophenyl)-4-(furan-2-yl)oxane-4-carboxamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-12-4-5-13(14(11-12)19(21)22)18-16(20)17(6-8-24-9-7-17)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXBGUOCAADDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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